![molecular formula C6H12SSi B14482080 Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane CAS No. 64488-49-9](/img/structure/B14482080.png)
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane is an organosilicon compound with the molecular formula C6H12SiS. It is a derivative of silane, where a propynyl group is attached to the silicon atom. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane can be synthesized through several methods. One common method involves the reaction of trimethylsilylacetylene with sulfur-containing reagents under controlled conditions. For example, the reaction can be carried out using n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of a sulfur-containing compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various silane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of trimethyl[(prop-1-yn-1-yl)sulfanyl]silane involves its ability to participate in various chemical reactions due to the presence of the propynyl and sulfanyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the sulfanyl group.
Trimethylsilylpropyne: Another related compound with similar reactivity.
Trimethylsilylbutyne: A longer-chain analog with different chemical properties.
Uniqueness
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane is unique due to the presence of both the propynyl and sulfanyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
64488-49-9 |
|---|---|
Fórmula molecular |
C6H12SSi |
Peso molecular |
144.31 g/mol |
Nombre IUPAC |
trimethyl(prop-1-ynylsulfanyl)silane |
InChI |
InChI=1S/C6H12SSi/c1-5-6-7-8(2,3)4/h1-4H3 |
Clave InChI |
GEMHEPKPMXJCGZ-UHFFFAOYSA-N |
SMILES canónico |
CC#CS[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



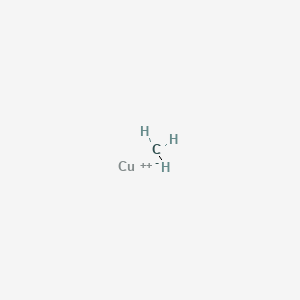
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
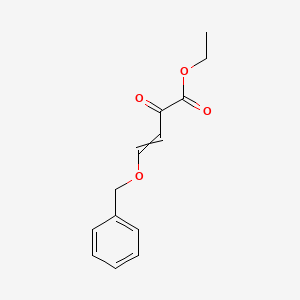




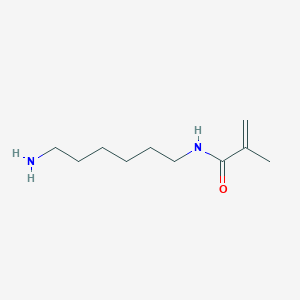

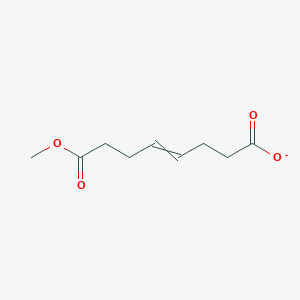
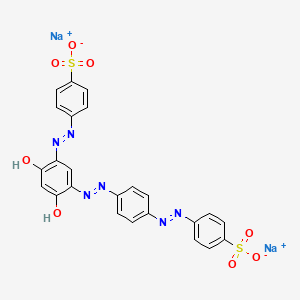
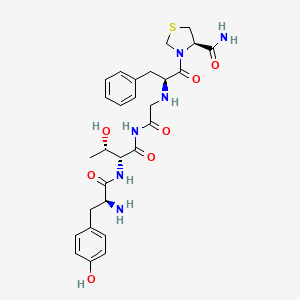
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
